(E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with dimethylamino and morpholino groups, and an acrylamide moiety conjugated with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and morpholine.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Acrylamide Formation: The acrylamide moiety is formed through a reaction between an appropriate acrylate derivative and the pyrimidine intermediate.
Furan Ring Conjugation: The final step involves the conjugation of the furan ring to the acrylamide through a Heck reaction or similar coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, employing large-scale reactors and continuous flow processes to ensure efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones under specific conditions.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer research.
Comparison with Similar Compounds
(E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in (E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21(2)16-14(19-15(23)6-5-13-4-3-9-25-13)12-18-17(20-16)22-7-10-24-11-8-22/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,19,23)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGASDIYAXCJK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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